molecular formula C20H32N2O4S B2876911 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide CAS No. 1210014-19-9

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2876911
CAS RN: 1210014-19-9
M. Wt: 396.55
InChI Key: ALQSTKXKOFPWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Research on structurally related compounds such as N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide has shown potential for enzyme inhibition, particularly against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds were synthesized using both conventional and microwave-assisted protocols to optimize reaction times and yields. The molecular docking and enzyme inhibitory activities suggest potential applications in drug development for treating diseases associated with these enzymes. One compound demonstrated good activity against bCA-II, AChE, and BChE, highlighting the significance of structural modifications on bioactivity (Virk et al., 2018).

Anticonvulsant Activity

Another research avenue for related compounds, such as derivatives of 3-phenyl-2-piperidinone, has been the exploration of anticonvulsant activity. The study synthesized and evaluated thirteen derivatives for their anticonvulsant efficacy, finding that certain lactams and N-ethoxycarbonyl lactams showed activity comparable to or better than valproic acid, a well-known anticonvulsant. This research opens the door for further investigation into related compounds as potential anticonvulsant medications (Brouillette & Grunewald, 1984).

Medicinal Chemistry Synthesis

Compounds with similar structural features have been utilized in medicinal chemistry synthesis, such as in the creation of oxindole derivatives through palladium-catalyzed CH functionalization. This methodology, involving various chemical reagents and conditions, showcases the versatility of such compounds in synthesizing products with potential biological activities, including serving as enzyme inhibitors or playing roles in drug discovery (Magano et al., 2014).

Biological Activities and DNA/BSA Binding Studies

New derivatives, such as N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its analogs, have been synthesized and analyzed for their DNA-binding interactions and protein-binding interactions with BSA. These studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications, suggesting that modifications in the structure can significantly affect their interaction with biological targets (Raj, 2020).

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-16(2)27(24,25)19-6-4-17(5-7-19)14-20(23)21-15-18-8-10-22(11-9-18)12-13-26-3/h4-7,16,18H,8-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQSTKXKOFPWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

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